molecular formula C11H13ClO B8427383 2-Chlorovalerophenone

2-Chlorovalerophenone

Cat. No.: B8427383
M. Wt: 196.67 g/mol
InChI Key: GFPHLIDSWKNUFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorovalerophenone is an organic compound with the molecular formula C11H13ClO It is a chlorinated ketone, characterized by the presence of a phenyl group attached to a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorovalerophenone typically involves the chlorination of 1-phenylpentan-1-one. One common method is the reaction of 1-phenylpentan-1-one with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom on the alpha carbon of the ketone.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorovalerophenone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) in anhydrous conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted phenylpentanones.

    Reduction: Formation of 2-chloro-1-phenylpentanol.

    Oxidation: Formation of 2-chloro-1-phenylpentanoic acid.

Scientific Research Applications

2-Chlorovalerophenone has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological disorders.

    Biological Studies: It is employed in studies investigating the effects of chlorinated ket

Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

2-chloro-1-phenylpentan-1-one

InChI

InChI=1S/C11H13ClO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3

InChI Key

GFPHLIDSWKNUFL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1=CC=CC=C1)Cl

Origin of Product

United States

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